Acadesine (5-amino-4-imidazolecarboxamide riboside, AICAR), is a purine nucleoside analog. [] It acts as an adenosine-regulating agent, increasing adenosine production from adenosine monophosphate during myocardial ischemia. [, ] Acadesine is considered pharmacologically silent under normal physiological conditions, but its activity is triggered during periods of net ATP catabolism. []
Acadesine was developed by PeriCor Therapeutics and licensed to Schering-Plough in 2007 for phase III clinical studies. It is classified as an investigational small molecule drug with anti-ischemic properties. The compound has been studied primarily for its ability to activate AMP-activated protein kinase, which plays a crucial role in cellular energy homeostasis. Acadesine is currently being evaluated for the treatment of acute lymphoblastic leukemia and for preventing ischemic injury during coronary artery bypass graft surgery .
The synthesis of acadesine involves several complex steps. Initially, the reaction between 2-bromo tribenzoyl ribose and diaminomaleonitrile leads to the formation of the aminosugar, predominantly in the β-anomer form. This product is then treated with methyl orthoformate in the presence of a base, facilitating the formation of the imidazole ring through the displacement of alkoxy groups by adjacent amines .
A detailed synthetic route includes:
Acadesine has a molecular formula of and a molecular weight of approximately 258.23 g/mol. Its structure features an imidazole ring linked to a ribofuranoside moiety, which is characteristic of nucleosides. The compound's structural attributes include:
Acadesine participates in various chemical reactions due to its functional groups:
Acadesine acts primarily as an agonist of AMP-activated protein kinase (AMPK). Its mechanism involves:
Key physical and chemical properties of acadesine include:
Acadesine has several potential applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2